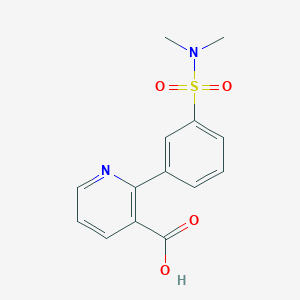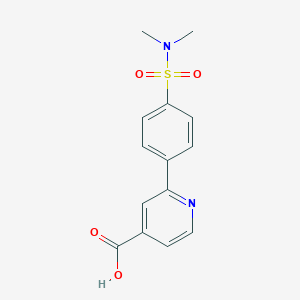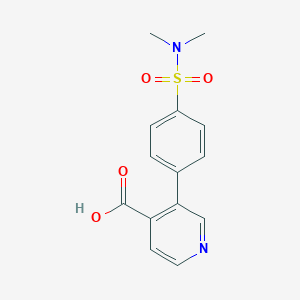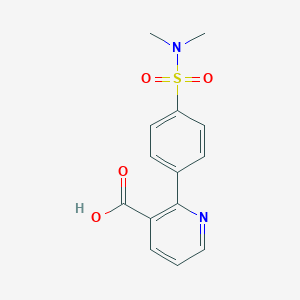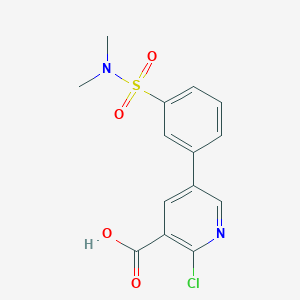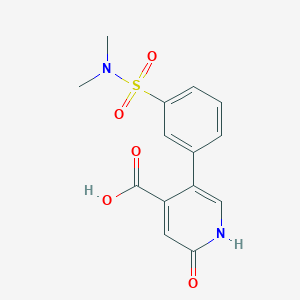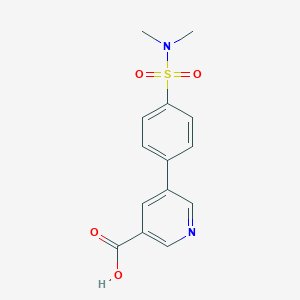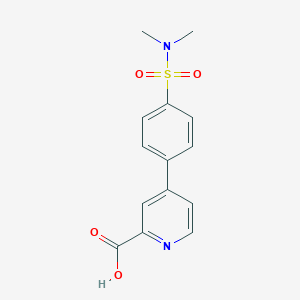
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid (6-DNP) is a synthetic molecule belonging to the family of nicotinic acid derivatives. It has been extensively studied in the past few decades due to its potential application in scientific research, as well as its biochemical and physiological effects. In
Mecanismo De Acción
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD) synthetase, which is involved in the synthesis of NAD. By inhibiting the enzyme, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% prevents the production of NAD, which in turn leads to the inhibition of NAD-dependent processes, such as glycolysis and fatty acid oxidation.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of ketone bodies, which can lead to increased energy production. It has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress. Additionally, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to reduce the production of ATP, which can lead to decreased energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is its ability to inhibit NAD synthetase, which can be used to study the effects of NAD deficiency. Additionally, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to be relatively stable, and can be stored for long periods of time without significant degradation. However, 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been shown to be toxic to cells, and its use should be done with caution.
Direcciones Futuras
Given the potential applications of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, there are a number of future directions that could be explored. For example, further research could be conducted to study the effects of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on gene expression and drug metabolism. Additionally, further research could be conducted to explore the potential therapeutic applications of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, such as the treatment of neurological and psychiatric disorders. Finally, further research could be conducted to explore the potential toxicity of 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, and to develop methods to reduce its toxicity.
Métodos De Síntesis
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized through a two-step process, beginning with the reaction of 4-nitrophenol with N,N-dimethylsulfamide. This reaction produces 4-N,N-dimethylsulfamoylphenol, which is then treated with sodium nitrite and acetic acid to produce 6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%.
Aplicaciones Científicas De Investigación
6-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research, including the study of enzyme-catalyzed reactions, the production of transgenic animals, and the study of gene expression. It has also been used in the study of drug metabolism, as well as the study of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXMRTXYXNPVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


